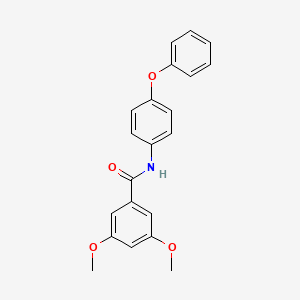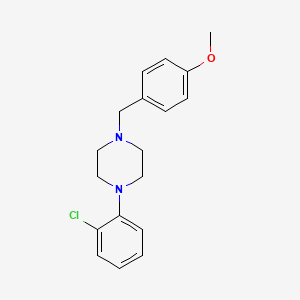
N~2~-(2-ethoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(2-ethoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide, also known as EMG-1, is a small molecule compound that has shown promising results in scientific research applications. EMG-1 is a potent inhibitor of the protein-protein interaction between E3 ubiquitin ligase and its substrate, leading to the degradation of specific proteins.
Mechanism of Action
N~2~-(2-ethoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide inhibits the protein-protein interaction between E3 ubiquitin ligase and its substrate, leading to the degradation of specific proteins. This mechanism of action has been shown to be effective in targeting specific proteins that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
N~2~-(2-ethoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide has been shown to have a variety of biochemical and physiological effects. N~2~-(2-ethoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. In addition, N~2~-(2-ethoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide has been shown to inhibit the cell cycle by downregulating cyclin D1 and upregulating p21 and p27. Moreover, N~2~-(2-ethoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide has been shown to reduce oxidative stress and inflammation in the brain by increasing the expression of antioxidant enzymes and reducing the production of pro-inflammatory cytokines. Furthermore, N~2~-(2-ethoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide has been shown to reduce the production of pro-inflammatory cytokines in various animal models of inflammatory diseases.
Advantages and Limitations for Lab Experiments
N~2~-(2-ethoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide has several advantages for lab experiments. N~2~-(2-ethoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide is a small molecule compound that is easy to synthesize and modify. Moreover, N~2~-(2-ethoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide has been shown to be effective in targeting specific proteins that are involved in the development and progression of various diseases. However, there are also some limitations to using N~2~-(2-ethoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide in lab experiments. N~2~-(2-ethoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide has poor solubility in water, which can limit its use in certain assays. In addition, the mechanism of action of N~2~-(2-ethoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide is not fully understood, which can make it difficult to interpret the results of experiments.
Future Directions
There are several future directions for the study of N~2~-(2-ethoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide. One direction is to further investigate the mechanism of action of N~2~-(2-ethoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide, including identifying its target proteins and downstream signaling pathways. Another direction is to optimize the synthesis of N~2~-(2-ethoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide to improve its solubility and bioavailability. Moreover, future studies could investigate the potential therapeutic applications of N~2~-(2-ethoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide in other diseases, such as autoimmune diseases and metabolic disorders. Finally, future studies could investigate the potential side effects of N~2~-(2-ethoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide in animal models and in clinical trials.
In conclusion, N~2~-(2-ethoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide is a small molecule compound that has shown promising results in scientific research applications. N~2~-(2-ethoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide has been shown to inhibit the protein-protein interaction between E3 ubiquitin ligase and its substrate, leading to the degradation of specific proteins. N~2~-(2-ethoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide has potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. However, further studies are needed to fully understand the mechanism of action of N~2~-(2-ethoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide and its potential side effects.
Synthesis Methods
N~2~-(2-ethoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide can be synthesized using a multi-step synthetic route, starting from commercially available starting materials. The synthesis involves the reaction of 2-ethoxyaniline with methylsulfonyl chloride to form N-(2-ethoxyphenyl)-N-methylsulfonylacetamide. This compound is then treated with thionyl chloride to yield N-(2-ethoxyphenyl)-N-methylsulfonylchloroacetamide. The final step involves the reaction of N-(2-ethoxyphenyl)-N-methylsulfonylchloroacetamide with glycine methyl ester hydrochloride to form N~2~-(2-ethoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide.
Scientific Research Applications
N~2~-(2-ethoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. N~2~-(2-ethoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and inhibiting the cell cycle. In addition, N~2~-(2-ethoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Moreover, N~2~-(2-ethoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide has been shown to have anti-inflammatory effects in various animal models of inflammatory diseases.
properties
IUPAC Name |
2-(2-ethoxy-N-methylsulfonylanilino)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4S/c1-4-18-11-8-6-5-7-10(11)14(19(3,16)17)9-12(15)13-2/h5-8H,4,9H2,1-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDHWAHGPTXIUFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N(CC(=O)NC)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(2-ethoxyphenyl)-N-methyl-N~2~-(methylsulfonyl)glycinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-chlorophenyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B5728187.png)
![4-(3-chloro-4-methylphenyl)-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B5728192.png)
![3-{[(cinnamoylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5728196.png)
![N-[4-(1-naphthyloxy)phenyl]-2-furamide](/img/structure/B5728212.png)

![2-[benzyl(4-chlorobenzyl)amino]ethanol](/img/structure/B5728217.png)


![2-(2-furyl)-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5728238.png)


![N-[5-chloro-2-(cyclopropylcarbonyl)-1-benzofuran-3-yl]acetamide](/img/structure/B5728267.png)
![3-[8,9-dimethyl-2-(2-thienyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethyl-1-propanamine](/img/structure/B5728272.png)
![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5728277.png)